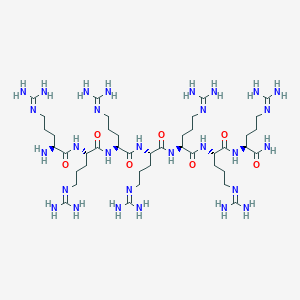
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each arginine residue is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: The peptide can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of urea derivatives, while substitution reactions can introduce new functional groups into the peptide.
Aplicaciones Científicas De Investigación
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular uptake and as a cell-penetrating peptide.
Medicine: Explored for its potential in drug delivery systems due to its ability to cross cell membranes.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 involves its interaction with cellular membranes. The peptide’s high positive charge allows it to interact with negatively charged cell membranes, facilitating its uptake into cells. This property makes it an effective cell-penetrating peptide, which can be used to deliver therapeutic agents into cells.
Comparación Con Compuestos Similares
Similar Compounds
H-Arg-Arg-Arg-Arg-Arg-Arg-NH2: A shorter version with six arginine residues.
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2: An extended version with eight arginine residues.
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2: A further extended version with nine arginine residues.
Uniqueness
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 is unique due to its optimal length, which balances cellular uptake efficiency and stability. Longer peptides may have higher uptake but can be less stable, while shorter peptides may be more stable but less efficient in cellular uptake.
Propiedades
Número CAS |
208646-04-2 |
|---|---|
Fórmula molecular |
C42H87N29O7 |
Peso molecular |
1110.3 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C42H87N29O7/c43-22(8-1-15-59-36(45)46)30(73)67-24(10-3-17-61-38(49)50)32(75)69-26(12-5-19-63-40(53)54)34(77)71-28(14-7-21-65-42(57)58)35(78)70-27(13-6-20-64-41(55)56)33(76)68-25(11-4-18-62-39(51)52)31(74)66-23(29(44)72)9-2-16-60-37(47)48/h22-28H,1-21,43H2,(H2,44,72)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,78)(H,71,77)(H4,45,46,59)(H4,47,48,60)(H4,49,50,61)(H4,51,52,62)(H4,53,54,63)(H4,55,56,64)(H4,57,58,65)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 |
Clave InChI |
OAWPESDGCFOPMM-RMIXPHLWSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


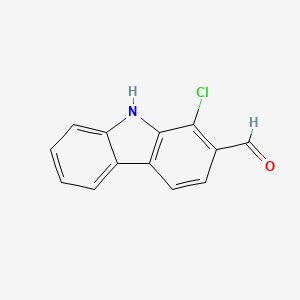
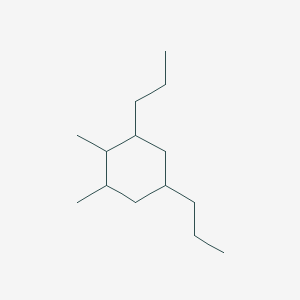

![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)
![2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene](/img/structure/B14236811.png)
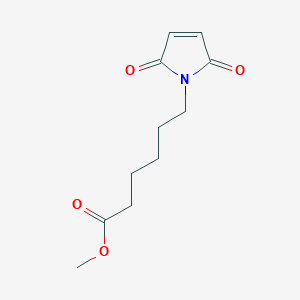
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
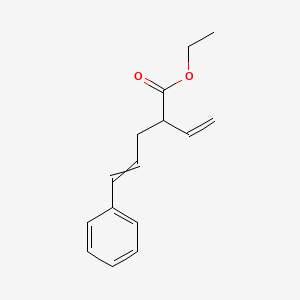
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)

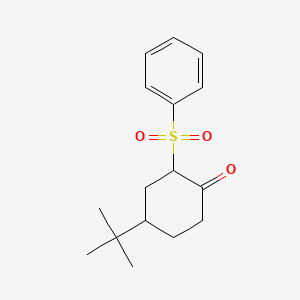
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
